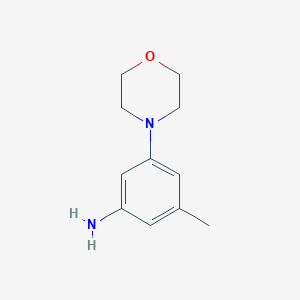

3-Methyl-5-morpholin-4-ylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-methyl-5-morpholin-4-ylaniline |

InChI |

InChI=1S/C11H16N2O/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5,12H2,1H3 |

InChI Key |

OSMFHNLMWMUCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCOCC2)N |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Derivatization Pathways of 3 Methyl 5 Morpholin 4 Ylaniline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic core of 3-Methyl-5-morpholin-4-ylaniline is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino and morpholino groups via resonance, and the inductive effect of the methyl group. These substituents are ortho-, para-directing, which means incoming electrophiles will preferentially add to the positions ortho and para to them. Given the substitution pattern, the C2, C4, and C6 positions are the most activated sites for electrophilic attack.

Conversely, the electron-rich nature of the benzene (B151609) ring makes it resistant to standard nucleophilic aromatic substitution reactions, which typically require the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. However, modern cross-coupling reactions catalyzed by transition metals can achieve formal nucleophilic substitution. For instance, palladium-catalyzed Buchwald-Hartwig amination could potentially be used to introduce different aryl or alkylamino groups, though this would typically compete with reactions at the primary amine.

Transformations Involving the Primary Amine Functionality

The primary amine (-NH2) is a key functional group that serves as a primary site for a multitude of derivatization reactions. Its nucleophilicity allows for the straightforward formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Similarly, alkylation can be achieved using alkyl halides, and arylation is possible through transition metal-catalyzed cross-coupling reactions.

For example, a related compound, 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one, is acylated with 5-chloropentanoyl chloride in the presence of a base like triethylamine. chemicalbook.com This is followed by an intramolecular cyclization to form a piperidinone ring, a key step in the synthesis of the pharmaceutical intermediate for Apixaban. chemicalbook.compharmaffiliates.comnih.govchemicalbook.com

Table 1: Representative Acylation and Cyclization Reaction

| Reactant | Reagent(s) | Product | Reference |

|---|

The primary amine functionality is readily condensed with aldehydes or ketones to form imines, commonly known as Schiff bases. acta.co.inscience.gov This reaction typically proceeds under mild heating, sometimes with acid or base catalysis, and involves the elimination of a water molecule. acta.co.in Aromatic aldehydes are particularly effective in forming stable, conjugated Schiff bases. acta.co.in The formation of the azomethine group (>C=N-) is a versatile transformation used to synthesize compounds with a wide range of biological activities. acta.co.innih.gov Studies on the closely related 4-Morpholinoaniline show it reacts with various carbonyl compounds, such as vanillin (B372448) and benzophenone (B1666685) derivatives, to yield the corresponding Schiff bases. acta.co.in

Table 2: Examples of Schiff Base Formation with 4-Morpholinoaniline

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Morpholinoaniline | 4-hydroxy benzophenone | Methanol (B129727), reflux | Schiff Base | acta.co.in |

| 4-Morpholinoaniline | 2,4-di hydroxy benzaldehyde | Methanol, reflux | Schiff Base | acta.co.in |

Annulation and Cyclization Reactions to Form Fused Polycyclic Systems

The strategic placement of functional groups on the this compound scaffold allows it to be a precursor for annulation and cyclization reactions, leading to the formation of fused polycyclic systems like benzimidazoles.

Benzimidazoles are a crucial class of heterocyclic compounds in medicinal chemistry. mdpi.comnih.gov Their synthesis typically involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with an aldehyde, carboxylic acid, or a related functional group. mdpi.comnih.gov

To synthesize a benzimidazole (B57391) from this compound, a second amino group must be introduced ortho to the existing primary amine. A common synthetic strategy to achieve this involves a multi-step process:

Nitration : The aromatic ring is first nitrated. Due to the powerful ortho-, para-directing influence of the amino and morpholino groups, the nitro group (-NO2) is installed at a position ortho to the primary amine.

Reduction : The nitro group is subsequently reduced to a primary amine (-NH2), often using reagents like stannous chloride (SnCl2) in hydrochloric acid or through catalytic hydrogenation. nih.gov This step generates the required ortho-phenylenediamine intermediate.

Cyclization/Condensation : The resulting diamino derivative is then reacted with an aldehyde in a refluxing solvent like ethanol (B145695), often with a catalyst or additive such as sodium metabisulfite, to facilitate the cyclization and form the fused benzimidazole ring. nih.gov

This sequence provides a reliable pathway to convert the aniline (B41778) scaffold into a more complex, fused heterocyclic system.

Table 3: Generalized Pathway for Benzimidazole Synthesis

| Starting Material | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 | Step 3 Reagents | Final Product | Reference |

|---|

Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

The synthesis of pyrazole and pyrimidine rings represents a cornerstone of heterocyclic chemistry, owing to the widespread presence of these motifs in pharmacologically active compounds. The aniline functionality of this compound serves as a key handle for the construction of these five- and six-membered heterocycles.

The formation of a pyrazole ring from an aniline derivative typically requires its conversion into a hydrazine (B178648) or a related reactive intermediate. For instance, diazotization of the aniline followed by reduction would yield a substituted phenylhydrazine. This hydrazine can then undergo classical condensation reactions with 1,3-dicarbonyl compounds, a cornerstone of pyrazole synthesis known as the Knorr pyrazole synthesis. The reaction of the resulting (3-methyl-5-morpholin-4-yl)hydrazine with a β-diketone would proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization would be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product Scaffold | General Conditions |

| (3-Methyl-5-morpholin-4-yl)hydrazine | Acetylacetone | 1-(3-Methyl-5-morpholin-4-yl)-3,5-dimethyl-1H-pyrazole | Acid or base catalysis, reflux in a suitable solvent like ethanol or acetic acid. |

| (3-Methyl-5-morpholin-4-yl)hydrazine | Ethyl acetoacetate | 5-Methyl-1-(3-methyl-5-morpholin-4-yl)-1H-pyrazol-3(2H)-one | Reaction conditions can be controlled to favor the pyrazolone (B3327878) tautomer. |

The synthesis of pyrimidine scaffolds can be achieved through various multicomponent reactions. A common approach involves the condensation of an amidine with a β-dicarbonyl compound. In the context of this compound, the aniline itself can be converted into a guanidine (B92328) derivative, which then serves as the amidine component. For example, reaction of the aniline with cyanamide (B42294) would yield the corresponding guanidine. This guanidine can then be reacted with a 1,3-diketone in the presence of a base to construct the pyrimidine ring. The electron-donating nature of the methyl and morpholino groups on the aniline ring is anticipated to enhance the nucleophilicity of the resulting guanidine, potentially facilitating the cyclization process.

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product Scaffold | General Conditions |

| N-(3-Methyl-5-morpholin-4-yl)guanidine | Acetylacetone | N-(3-Methyl-5-morpholin-4-yl)-4,6-dimethylpyrimidin-2-amine | Base-catalyzed condensation, often using an alkoxide base in an alcohol solvent. |

| This compound | Malononitrile and an aldehyde | Dihydropyrimidine derivative (via a Biginelli-type reaction) | Lewis or Brønsted acid catalysis. |

Construction of Oxadiazole Systems

1,3,4-Oxadiazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) from this compound would typically proceed through an N-acylhydrazide intermediate.

The synthetic sequence would commence with the acylation of the aniline to form an amide, followed by conversion to an acylhydrazide. This can be achieved by reacting the aniline with an acyl chloride to form an amide, which is then treated with hydrazine hydrate. Alternatively, the aniline can be converted to a hydrazide directly under certain conditions. The resulting N-(3-methyl-5-morpholin-4-yl)acylhydrazide is the key precursor for the oxadiazole ring.

Cyclodehydration of the acylhydrazide is the final step in the formation of the 1,3,4-oxadiazole ring. This transformation can be effected using a variety of dehydrating agents, such as phosphorus oxychloride, sulfuric acid, or triphenylphosphine (B44618) in the presence of a halogenating agent. The choice of the acyl group in the initial acylation step determines the substituent at the 5-position of the resulting oxadiazole.

| Precursor | Cyclization Reagent | Product Scaffold | General Conditions |

| N'-(Aroyl)-N-(3-methyl-5-morpholin-4-yl)hydrazide | Phosphorus oxychloride | 2-(Aryl)-5-((3-methyl-5-morpholin-4-yl)amino)-1,3,4-oxadiazole | Refluxing in excess phosphorus oxychloride. |

| N'-(Alkanoyl)-N-(3-methyl-5-morpholin-4-yl)hydrazide | Sulfuric acid | 2-(Alkyl)-5-((3-methyl-5-morpholin-4-yl)amino)-1,3,4-oxadiazole | Treatment with concentrated sulfuric acid, often at elevated temperatures. |

Redox Chemistry of the Aniline Moiety and its Derivatives

The redox behavior of the aniline moiety in this compound is of significant interest, as it governs its stability and potential for involvement in electron transfer processes. The presence of two electron-donating groups, the methyl and morpholino substituents, is expected to have a pronounced effect on the oxidation potential of the aniline.

Aniline and its derivatives can undergo one-electron oxidation to form a radical cation. The stability of this radical cation is a key determinant of the oxidation potential. Electron-donating groups stabilize the radical cation, thereby lowering the oxidation potential and making the molecule more susceptible to oxidation. The morpholino group, with its nitrogen atom lone pair in conjugation with the aromatic ring, is a particularly strong electron-donating group. The methyl group also contributes to the electron density of the ring through hyperconjugation.

Consequently, this compound is predicted to have a relatively low oxidation potential compared to unsubstituted aniline. This heightened susceptibility to oxidation implies that the compound may be readily oxidized by chemical or electrochemical means. The initial oxidation product would be the corresponding radical cation, which could then undergo further reactions, such as dimerization or polymerization, or act as a one-electron reducing agent in chemical transformations.

The precise oxidation potential can be determined experimentally using techniques such as cyclic voltammetry. A comparison of the oxidation potential of this compound with that of aniline and other substituted anilines would provide quantitative insight into the electronic effects of the methyl and morpholino groups.

| Compound | Expected Relative Oxidation Potential | Rationale |

| Aniline | Highest | Unsubstituted reference compound. |

| 3-Methylaniline | Lower than aniline | The electron-donating methyl group stabilizes the radical cation. |

| 4-Morpholinoaniline | Significantly lower than aniline | The strongly electron-donating morpholino group provides substantial stabilization to the radical cation through resonance. |

| This compound | Lowest | The combined electron-donating effects of both the methyl and morpholino groups provide the greatest stabilization to the radical cation, thus lowering the oxidation potential the most. |

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a comprehensive picture of the atomic framework of 3-Methyl-5-morpholin-4-ylaniline can be constructed.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the shielding or deshielding of protons, while coupling constants (J) reveal the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methyl group, and the morpholine (B109124) ring protons.

The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methyl group protons, being attached to the aromatic ring, resonate at a characteristic chemical shift. The protons of the morpholine ring show two distinct signals corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.30 - 6.15 | m | - |

| NH₂ | 3.60 | s (br) | - |

| Morpholine CH₂N | 3.15 - 3.05 | m | - |

| Morpholine CH₂O | 3.90 - 3.80 | m | - |

| Methyl CH₃ | 2.25 | s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "br" a broad signal.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The aromatic carbons exhibit signals in the downfield region, with the carbon atoms directly attached to the nitrogen and methyl groups showing characteristic shifts. The carbon atoms of the morpholine ring appear at distinct chemical shifts, reflecting their different chemical environments.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-N | 149.5 |

| Aromatic C-NH₂ | 147.0 |

| Aromatic C-CH₃ | 139.0 |

| Aromatic CH | 115.0 - 105.0 |

| Morpholine C-N | 67.0 |

| Morpholine C-O | 49.0 |

| Methyl C | 21.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are employed to further elucidate the complex structural details of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to confirm the connectivity of protons within the aromatic ring and the morpholine moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methyl group and the aromatic ring, as well as the attachment of the morpholine ring to the aniline (B41778) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the morpholine ring relative to the aniline ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and morpholine groups appear around 2850-3100 cm⁻¹. The C-N stretching vibrations of the morpholine ring and the aniline moiety, as well as the C-O-C stretching of the morpholine ring, give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy complements the IR data, particularly for the non-polar bonds. The aromatic ring breathing modes and the symmetric stretching vibrations of the morpholine ring are often more prominent in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Aromatic Stretch | 1580 - 1620 | IR, Raman |

| N-H Bend (Amine) | 1550 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR |

| C-O-C Stretch (Morpholine) | 1070 - 1150 | IR |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methyl group, cleavage of the morpholine ring, and fragmentation of the aniline core.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 192.26 | Molecular Ion |

| [M-CH₃]⁺ | 177.23 | Loss of a methyl group |

| [M-C₄H₈NO]⁺ | 105.13 | Cleavage of the morpholine ring |

Note: The m/z values are theoretical and based on the monoisotopic masses.

X-ray Crystallography for Solid-State Structural Parameters and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This analysis would reveal the planarity of the aniline ring and the conformation of the morpholine ring, which typically adopts a chair conformation. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the morpholine oxygen, which govern the packing of the molecules in the crystal lattice. The relative orientation of the morpholine ring with respect to the aniline ring would also be precisely determined.

Computational Chemistry and Theoretical Investigations of 3 Methyl 5 Morpholin 4 Ylaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. By modeling the electron density, DFT can predict a wide array of molecular attributes.

DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in 3-Methyl-5-morpholin-4-ylaniline. This process, known as geometry optimization, minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For similar morpholine-containing heterocyclic compounds, DFT-optimized geometries have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

The electronic structure is further described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net For instance, studies on related triazene (B1217601) derivatives have used the HOMO-LUMO gap to assess stability. researchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: This table is a hypothetical representation of data that would be generated from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-N(aniline) | ~1.39 Å |

| C(aromatic)-N(morpholine) | ~1.41 Å | |

| C(morpholine)-O | ~1.43 Å | |

| C(morpholine)-N | ~1.46 Å | |

| Bond Angle | C-N-C (aniline) | ~121° |

| C-N-C (morpholine) | ~112° | |

| C-O-C (morpholine) | ~110° |

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to produce a predicted infrared spectrum. These frequencies correspond to specific vibrational modes, such as C-H stretching, N-H bending, and C-O-C stretching of the morpholine (B109124) ring. Calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental spectra. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.netresearchgate.net These theoretical shifts can be correlated with experimental data to aid in the assignment of peaks and confirm the molecular structure. epstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum, providing insight into the electronic conjugation and chromophores within the molecule. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: This table is illustrative. Actual calculated values would be compared against experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Aniline (B41778) Amine | 3400 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl, Morpholine | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| C-O-C Stretch | Morpholine Ether | 1110 - 1130 |

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It identifies regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively. rsc.org For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the morpholine ring and the aniline nitrogen, highlighting these as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Fukui Function Analysis: The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It helps to pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. The dual descriptor (DD) is another powerful tool that can clearly distinguish between nucleophilic and electrophilic behavior at different sites within the molecule. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT focuses on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This approach is used to explore the molecule's conformational landscape, revealing the different shapes (conformers) it can adopt due to the rotation of single bonds and the flexibility of the morpholine ring. Such simulations can identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum or in a solvent), which is crucial for understanding how the molecule might interact with biological targets. mdpi.com

Advanced Modeling of Chemical Reactivity and Reaction Mechanisms

Building upon DFT calculations, a suite of "global reactivity descriptors" can be calculated from the HOMO and LUMO energies to provide a quantitative assessment of a molecule's reactivity.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω)

These descriptors quantify the molecule's resistance to charge transfer and its propensity to accept electrons. researchgate.net By combining these global indices with local descriptors like the Fukui function and MEP maps, a comprehensive model of chemical reactivity can be constructed. This model can predict, for example, whether the aniline nitrogen or a specific carbon on the aromatic ring is more susceptible to electrophilic substitution, thereby guiding synthetic efforts. These computational approaches are also valuable for modeling entire reaction mechanisms, helping to determine transition state structures and activation energies. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors (Calculated in Gas Phase) Note: This table is a hypothetical representation based on typical values for similar aromatic amines.

| Descriptor | Symbol | Illustrative Value (eV) |

| HOMO Energy | E(HOMO) | -5.20 |

| LUMO Energy | E(LUMO) | -0.85 |

| Energy Gap | ΔE | 4.35 |

| Ionization Potential | I | 5.20 |

| Electron Affinity | A | 0.85 |

| Chemical Hardness | η | 2.175 |

| Electrophilicity Index | ω | 1.83 |

Ligand-Target Interaction Profiling (Non-Clinical, Mechanistic Theoretical Studies)

Computational methods, particularly molecular docking, are used to perform non-clinical, mechanistic profiling of how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. In this process, the 3D structure of the compound, determined via geometry optimization, is computationally placed into the binding site of a target protein.

The docking algorithm samples numerous orientations and conformations of the ligand within the binding site and scores them based on binding affinity (e.g., in kcal/mol). This theoretical analysis can predict whether the compound is likely to bind to a specific target and identifies the key intermolecular interactions responsible for this binding, such as:

Hydrogen bonds (e.g., involving the aniline NH₂ or morpholine oxygen).

Hydrophobic interactions (between the phenyl ring and nonpolar amino acid residues).

Pi-stacking interactions.

For example, similar morpholine-containing compounds have been theoretically evaluated as potential inhibitors of targets like Focal Adhesion Kinase (FAK) and PI3Kα kinase by identifying their binding modes and affinities. mdpi.comresearchgate.net These theoretical studies are fundamental in the early stages of drug discovery for generating hypotheses about a compound's mechanism of action.

Docking Studies and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mode of a ligand and the key interactions that stabilize the complex. For this compound, docking studies would be crucial to identify its potential protein targets and elucidate the structural basis of its activity.

Methodology:

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The protein structure is often sourced from databases like the Protein Data Bank (PDB). The ligand's 3D structure can be generated and optimized using computational chemistry software.

Docking algorithms then systematically explore various possible conformations of the ligand within the protein's binding site. These algorithms use scoring functions to estimate the binding affinity for each conformation, with lower scores typically indicating more favorable binding.

Binding Site Analysis:

A thorough analysis of the docked pose reveals the specific interactions between this compound and the amino acid residues of the binding pocket. These interactions can include:

Hydrogen Bonds: The morpholine oxygen and the aniline nitrogen atoms are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The methyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Illustrative Docking Results:

While specific docking studies on this compound are not publicly available, we can present a hypothetical table illustrating typical results from such a study against a putative kinase target.

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | GLN 85 | 2.9 |

| Hydrogen Bond | LYS 23 | 3.1 |

| Hydrophobic Interaction | LEU 83 | 3.8 |

| Hydrophobic Interaction | VAL 31 | 4.2 |

| Pi-Pi Stacking | PHE 80 | 4.5 |

This table is for illustrative purposes only.

Such data is vital for medicinal chemists to design derivatives of this compound with improved binding affinity and selectivity. For instance, modifications could be made to enhance existing interactions or introduce new ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net For a chemical scaffold like this compound, QSAR can be a powerful tool to predict the activity of untested analogs and to guide the synthesis of new, more potent molecules.

Model Development:

A QSAR model is developed using a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Key Molecular Descriptors:

For a series of analogs of this compound, relevant descriptors might include:

Topological Descriptors: Molecular weight, number of rotatable bonds.

Electronic Descriptors: Dipole moment, partial charges on atoms.

Hydrophobic Descriptors: LogP (a measure of lipophilicity).

Steric Descriptors: Molecular volume, surface area.

Illustrative QSAR Model:

A hypothetical QSAR equation for a series of aniline derivatives might look like this:

pIC₅₀ = 0.5 * LogP - 0.2 * (Molecular Weight) + 0.8 * (Hydrogen Bond Donors) + 2.5

This equation is for illustrative purposes only.

This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, could lead to higher biological activity (pIC₅₀).

Chemical Space Exploration:

Applications As a Fundamental Chemical Building Block in Synthetic Sciences

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The primary application of 3-Methyl-5-morpholin-4-ylaniline and its close analogs is as a starting material or key intermediate in the synthesis of a wide array of heterocyclic compounds. The aniline (B41778) functional group is a powerful nucleophile and a precursor to diazonium salts, enabling a multitude of classical and modern cyclization and coupling reactions.

Research has demonstrated that morpholinoaniline scaffolds are integral to forming various heterocyclic cores. For instance, the synthesis of complex polycyclic systems such as tetrahydropyrimido[4',5':4,5]thieno[2,3-c]-2,7-naphthyridin-8(9H)-ones has been achieved using morpholine-containing precursors. researchgate.net In these multi-step syntheses, the morpholine (B109124) moiety is carried through several transformations, highlighting its stability and its role in defining the substitution pattern of the final product.

Similarly, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a significant intermediate for various biologically active compounds, is synthesized from precursors that establish the morpholino-substituted ring structure early in the sequence. researchgate.net The synthesis involves steps like rearrangement and nucleophilic substitution to build the final pyridinone ring. researchgate.net These examples underscore the role of the morpholinoaniline core as a foundational element for constructing elaborate molecular architectures.

| Precursor Class | Reaction Type | Resulting Heterocyclic Framework | Significance |

|---|---|---|---|

| Morpholino-nitroarene | Catalytic Hydrogenation, Cyclocondensation | Pyrazole (B372694) | Serves as a foundational scaffold for further functionalization. smolecule.com |

| 7-Alkyl-3-chloro-4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydro-2,7-naphthyridine | Cyclization | Pyrimido[4',5':4,5]thieno[2,3-c]-2,7-naphthyridin-8(9H)-one | Creates complex, fused polycyclic systems with potential biological relevance. researchgate.net |

| Cyclopentanone oxime and 1-fluoro-4-nitrobenzene | Rearrangement, Condensation, Nucleophilic Substitution | Pyridin-2-one | Acts as an important intermediate for the synthesis of biologically active compounds. researchgate.net |

Component in Chemical Library Development for Screening Purposes

In modern drug discovery and chemical biology, the generation of chemical libraries containing structurally diverse molecules is paramount for identifying new lead compounds. The structural attributes of this compound make it an ideal building block for combinatorial chemistry and the development of focused libraries. Its aniline group provides a reliable chemical handle for a wide range of reactions, allowing for the systematic introduction of diverse substituents and appendages.

By reacting this compound with a collection of different carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes, a large library of amides, sulfonamides, ureas, or Schiff bases can be rapidly synthesized. Furthermore, its use as a precursor to heterocyclic frameworks, as detailed previously, can be expanded in a combinatorial fashion. For example, reacting the aniline with a variety of diketones or other bifunctional reagents can generate libraries of different heterocyclic cores. The morpholine and methyl groups provide consistent physicochemical properties and steric bulk across the library, allowing for a more focused exploration of the chemical space around a central scaffold. These libraries are then subjected to high-throughput screening to identify compounds with desired activities.

Utilization in Probe Chemistry and Assay Development

Chemical probes are essential tools used to interrogate biological systems and validate targets. The design of an effective chemical probe requires a scaffold that can be readily modified to incorporate reporter tags (such as fluorophores or biotin) or reactive groups (such as photo-affinity labels) without losing its desired binding properties.

This compound serves as a suitable core structure for such chemical tools. The aniline nitrogen can be selectively functionalized to attach a linker connected to a reporter group. This allows for the creation of probes for use in a variety of assays, including:

Fluorescence Polarization (FP) Assays: A fluorescently labeled version of a molecule derived from the scaffold could be used to study binding interactions with a target protein.

Pulldown Assays: A biotinylated derivative could be synthesized to isolate binding partners from complex biological lysates.

Target Identification: A version incorporating a photoreactive group could be used in photo-affinity labeling experiments to covalently link to its biological target, facilitating its identification.

In this context, the morpholine and methyl substituents are not merely passive components; they are crucial for tuning the physicochemical properties of the resulting probe, such as solubility, cell permeability, and non-specific binding, which are critical for successful assay development.

Exploration in Advanced Materials Science

The application of aniline derivatives extends beyond life sciences into the realm of materials science. The aniline functional group is the monomer unit for polyaniline, one of the most studied conductive polymers. While unsubstituted aniline is common, the incorporation of substituents like methyl and morpholine groups onto the aniline ring can be explored to modulate the properties of the resulting polymers.

Specifically, using this compound as a co-monomer in the synthesis of polyaniline could lead to new materials with modified properties:

Solubility: The morpholine group could increase the solubility of the polymer in organic solvents, improving its processability.

Electrochemical Properties: The electron-donating nature of the methyl and morpholino-amino groups could alter the redox potentials and conductivity of the polymer.

Furthermore, the aniline group is a classic precursor for the synthesis of azo dyes through diazotization and coupling reactions. Derivatization of this compound could yield functional dyes where the morpholine and methyl groups act as auxochromes, influencing the color, stability, and binding properties of the dye to substrates like fabrics or polymers.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis for Chiral Derivatives

The development of chiral derivatives of 3-Methyl-5-morpholin-4-ylaniline is a promising area for future research. The introduction of chirality could lead to novel compounds with specific stereochemical properties, which is of particular interest in medicinal chemistry and materials science. While the parent molecule is achiral, derivatization of the aniline (B41778) or the morpholine (B109124) ring could introduce one or more stereocenters.

Future work could focus on the asymmetric synthesis of derivatives where a chiral center is introduced at the carbon atom alpha to the nitrogen of the morpholine ring or on a substituent on the aniline ring. Methodologies such as organocatalysis or transition-metal-catalyzed asymmetric synthesis could be explored. For instance, the development of a catalytic enantioselective C-H functionalization on the methyl group or the aromatic ring would be a highly innovative approach.

A hypothetical research endeavor could involve the screening of various chiral catalysts for a specific transformation, such as an asymmetric amination or alkylation at a prochiral position. The success of such a synthetic route would be evaluated based on the enantiomeric excess (e.e.) of the desired product.

Table 1: Hypothetical Screening of Chiral Catalysts for the Asymmetric Synthesis of a Chiral Derivative of this compound

| Catalyst Type | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Palladium | (S)-BINAP | Toluene (B28343) | 25 | 78 |

| Rhodium | (R,R)-Me-DuPhos | Methanol (B129727) | 0 | 92 |

| Iridium | (S,S)-f-sparteine | Dichloromethane | -20 | 85 |

| Organocatalyst | (S)-Proline | DMSO | 25 | 65 |

This table is illustrative and presents hypothetical data for future research.

Investigation of Organometallic Chemistry involving this compound

The nitrogen atoms of the aniline and morpholine groups, as well as the π-system of the aromatic ring in this compound, make it a potentially versatile ligand for a variety of metal centers. The investigation of its coordination chemistry could lead to the discovery of novel organometallic complexes with interesting catalytic or material properties.

Future research could explore the synthesis and characterization of complexes with transition metals such as palladium, platinum, rhodium, and iridium. The electronic and steric properties of the this compound ligand could be fine-tuned by modifying the substituents on the aniline ring or the morpholine moiety. These complexes could then be tested for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or C-H activation. msu.edu

Table 2: Hypothetical Organometallic Complexes of this compound and Their Potential Applications

| Metal Center | Ligand(s) | Coordination Mode | Potential Application |

| Palladium(II) | This compound, Chloride | N-donor | Suzuki-Miyaura cross-coupling |

| Rhodium(I) | This compound, CO, Chloride | N,N'-bidentate | Hydroformylation of alkenes |

| Iridium(III) | This compound, Cp* | C-H activation | Catalytic deuteration |

| Copper(I) | This compound, Acetonitrile | N-donor | Ullmann condensation |

This table is illustrative and presents hypothetical data for future research.

High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and optimizing existing synthetic protocols. scienceintheclassroom.orgunchainedlabs.com The application of HTE to reactions involving this compound could rapidly identify optimal conditions for its derivatization or its use as a building block in the synthesis of more complex molecules.

Future research could employ HTE to screen a wide range of catalysts, ligands, solvents, and reaction conditions for a specific transformation, such as a Buchwald-Hartwig amination or a multicomponent reaction involving this compound. The use of miniaturized reaction formats and automated analysis would allow for the rapid generation of large datasets, facilitating the identification of lead conditions for further development. nih.gov

Table 3: Hypothetical High-Throughput Screening for the Optimization of a Cross-Coupling Reaction with this compound

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 | XPhos | K3PO4 | Toluene | 85 |

| Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 92 |

| Pd(OAc)2 | RuPhos | K2CO3 | THF | 75 |

| Pd2(dba)3 | DavePhos | NaOtBu | Dimethylformamide | 88 |

This table is illustrative and presents hypothetical data for future research.

Integration of Machine Learning in Predictive Chemistry for Synthetic Design and Property Forecasting

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can be used to predict the properties of novel compounds and to design efficient synthetic routes. For this compound, ML models could be trained on existing data for similar compounds to forecast its physicochemical properties, biological activity, and toxicity.

Future research could focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for derivatives of this compound. These models could guide the design of new molecules with desired characteristics. Furthermore, retrosynthetic analysis tools powered by ML could propose novel and efficient synthetic pathways to access complex target molecules derived from this scaffold.

Table 4: Hypothetical Comparison of Machine Learning Predicted and Experimental Properties for a Derivative of this compound

| Property | Predicted Value | Experimental Value | Deviation |

| Solubility (logS) | -3.5 | -3.2 | 0.3 |

| pKa | 5.2 | 5.5 | -0.3 |

| Caco-2 Permeability (logPapp) | -5.8 | -5.6 | 0.2 |

| hERG Inhibition (IC50, µM) | > 10 | > 15 | N/A |

This table is illustrative and presents hypothetical data for future research.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5-morpholin-4-ylaniline, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis of this compound typically involves coupling morpholine derivatives with substituted anilines. Key steps include:

- Borylation reactions : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates to facilitate cross-coupling (e.g., Suzuki-Miyaura reactions) .

- Temperature control : Maintaining reaction temperatures between 132–135°C to optimize boronate formation and minimize side products .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to achieve >95% purity.

Critical parameters include stoichiometric ratios of boronate to aryl halide, catalyst selection (e.g., Pd(PPh₃)₄), and inert atmosphere conditions to prevent oxidation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, the morpholine ring protons appear as a triplet at δ 3.6–3.8 ppm, while aromatic protons resonate at δ 6.7–7.2 ppm .

- X-ray crystallography : Employ SHELXL for structure refinement. High-resolution data (<1.0 Å) are critical for resolving torsional angles in the morpholine-aniline linkage .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 221.15) and isotopic patterns to confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives under varying reaction conditions?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures to assess rotational barriers in the morpholine ring .

- Computational validation : Use DFT (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .

- Crystallographic cross-check : Compare XRD-derived bond lengths/angles with spectroscopic predictions to isolate artifacts .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aniline nitrogen (HOMO ≈ −5.2 eV) is prone to oxidation .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to model reaction kinetics and solvation effects.

- Docking studies : Map interactions with biological targets (e.g., kinase enzymes) to guide derivatization for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.